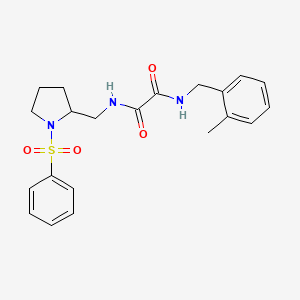

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as MS023, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications. It is a pyrrolidine-based compound that has been synthesized through a multi-step process. The purpose of

Scientific Research Applications

- The pyrrolidine ring serves as a valuable scaffold for designing bioactive compounds. Its sp3-hybridization allows efficient exploration of pharmacophore space, contributing to drug development .

- Researchers can construct the pyrrolidine ring from various cyclic or acyclic precursors or functionalize preformed pyrrolidine rings, such as proline derivatives .

- Stereogenicity of carbons within the pyrrolidine ring influences the biological profile of drug candidates, affecting their binding mode to enantioselective proteins .

- Pyrrolidine-based compounds have shown promise as potential anticancer agents. Researchers explore their cytotoxicity, apoptosis-inducing properties, and inhibition of cancer cell proliferation .

- Some pyrrolidine derivatives exhibit antiviral activity. Investigations focus on their ability to inhibit viral replication and prevent infection .

- The pyrrolidine scaffold has relevance in neuropharmacology. Researchers study its potential for treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

- Pyrrolidine-containing compounds may possess anti-inflammatory properties. Their impact on inflammatory pathways and modulation of cytokines are areas of interest .

- Researchers explore pyrrolidine-based molecules as enzyme inhibitors. These compounds may target specific enzymes involved in disease pathways .

- The pyrrolidine ring’s stereochemistry influences interactions with proteins. Investigating its binding modes and selectivity provides insights for drug design .

- Developing efficient synthetic routes for pyrrolidine derivatives is crucial. Researchers optimize ring construction and functionalization strategies .

Medicinal Chemistry and Drug Design

Anticancer Agents

Antiviral Activity

Neurological Disorders

Anti-inflammatory Agents

Enzyme Inhibition

Chemical Biology and Proteomics

Synthetic Methodology

properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-16-8-5-6-9-17(16)14-22-20(25)21(26)23-15-18-10-7-13-24(18)29(27,28)19-11-3-2-4-12-19/h2-6,8-9,11-12,18H,7,10,13-15H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBLUMCFEVGUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopentyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2541591.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2541601.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2541610.png)

![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)